molecular formula C25H35NO4 B1208861 Norbuprenorphine CAS No. 78715-23-8

Norbuprenorphine

Cat. No. B1208861
CAS RN: 78715-23-8
M. Wt: 413.5 g/mol
InChI Key: YOYLLRBMGQRFTN-IOMBULRVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of norbuprenorphine involves both chemical and enzyme-assisted methods. Fan et al. (2011) described two concise methods for synthesizing this compound-3-β-D-glucuronide, a significant metabolite of buprenorphine, utilizing a combination of Koenig-Knorr coupling and amino-silyl protection in the chemical approach, and dog liver enzymes for the enzymatic route. The chemical synthesis, despite a lower yield, provided greater quantities due to larger reaction volumes compared to the enzymatic method (Fan, Brown, Tu, & Kharasch, 2011).

Molecular Structure Analysis

This compound's molecular structure is closely related to that of buprenorphine, differing primarily by the absence of a methylene group. This structural difference significantly influences its binding and pharmacological profile compared to buprenorphine. Studies have shown that this compound exhibits high affinities for mu-, delta-, and kappa-opioid receptors, with activities that vary from partial to full agonism depending on the receptor type, highlighting its complex interaction with opioid receptors and its potent opioid agonistic properties (Huang, Kehner, Cowan, & Liu-Chen, 2001).

Chemical Reactions and Properties

This compound interacts with various cytochromes P450 in vitro, exhibiting potent inhibition particularly with CYP2D6 and CYP3A4, indicating its significant role in drug metabolism and potential drug-drug interactions (Zhang, Ramamoorthy, Tyndale, & Sellers, 2003).

Physical Properties Analysis

The physicochemical properties of this compound, such as solubility and stability, play a crucial role in its pharmacokinetics and pharmacodynamics. For instance, its solubility in various solvents and biological fluids affects its absorption, distribution, and elimination processes, impacting its overall bioavailability and therapeutic efficacy.

Chemical Properties Analysis

This compound's chemical behavior, including its reactivity and interaction with biological molecules, underlies its pharmacological and toxicological effects. Its metabolism, primarily through glucuronidation, significantly affects its pharmacokinetic profile, with implications for its efficacy and safety in clinical use (Deshmukh, Nanovskaya, & Ahmed, 2003).

Scientific Research Applications

Pharmacokinetics and Administration Routes

  • Study on Buprenorphine and Norbuprenorphine Pharmacokinetics : A study investigated the pharmacokinetics of buprenorphine and this compound through different routes of administration (intravenous, sublingual, and buccal) in six healthy men. The research highlighted the bioavailability of buprenorphine and this compound and their elimination half-lives, which were found to be longer for sublingual and buccal routes than for the intravenous route (Kuhlman et al., 1996).

Fetal and Brain Exposure

  • Impact on Fetal and Brain Exposure : A study focused on the impact of P-gp/ABCB1 on fetal and brain exposure to this compound. It demonstrated substantial fetal exposure to this compound and highlighted the significant role of P-gp in restricting brain distribution of the metabolite. This research is critical in understanding the mechanism controlling fetal exposure to this compound, which could pose a risk to developing fetuses (Liao et al., 2017).

Respiratory Effects

  • Respiratory Effects of this compound : Research revealed that this compound alone can cause significant effects on ventilation in rats. However, buprenorphine has a protective effect against this compound-induced respiratory depression. This finding is crucial in understanding the respiratory toxicity associated with buprenorphine use (Mégarbane et al., 2006).

Metabolism and Detection

  • Analysis of Buprenorphine and this compound in Urine : A study was conducted to evaluate liquid chromatography tandem mass spectrometry for screening and quantitation of buprenorphine and its metabolites in urine. The research provides insights into the metabolism and detection of this compound, which is vital for understanding its pharmacokinetics (Kronstrand et al., 2003).

Opioid Agonist Properties

  • Pharmacological Activities Comparison : A study compared the activities of buprenorphine and this compound, highlighting that this compound is a potent opioid agonist. This research is significant for understanding the pharmacological profile and potential therapeutic applications of this compound (Huang et al., 2001).

Pregnancy and Drug Metabolism

  • This compound Clearance in Pregnancy : Investigating how pregnancy affects this compound disposition, this study found increased systemic clearance of this compound in pregnant mice. It provides a basis for analyzing pregnancy-induced changes in drug disposition and optimizing dosing regimens for pregnant women (Liao et al., 2018).

Neonatal Outcomes

  • Buprenorphine and this compound in Neonatal Outcomes : Research evaluated buprenorphine and this compound pharmacokinetics in opioid-dependent pregnant women, providing insights into their roles in neonatal outcomes. This study is crucial for understanding the effects of these compounds on neonates (Concheiro et al., 2011).

Mechanism of Action

Target of Action

Norbuprenorphine is a major active metabolite of the opioid modulator buprenorphine . It primarily targets the μ-opioid, δ-opioid, and nociceptin receptors, where it acts as a full agonist . Additionally, it acts as a partial agonist at the κ-opioid receptor . These receptors are involved in pain perception, and their activation can lead to analgesic effects .

Mode of Action

As a full agonist at the μ-opioid, δ-opioid, and nociceptin receptors, this compound binds to these receptors and activates them, leading to their respective downstream effects . As a partial agonist at the κ-opioid receptor, it binds to this receptor but only partially activates it . This mode of action results in marked respiratory depression but with very little antinociceptive effect .

Pharmacokinetics

This compound is metabolized by the liver, and its clearance is related to hepatic blood flow . It is primarily eliminated via feces (as free forms of buprenorphine and this compound) while 10 - 30% of the dose is excreted in urine (as conjugated forms of buprenorphine and this compound) .

Result of Action

The primary result of this compound’s action is marked respiratory depression . Unlike buprenorphine, this compound produces very little antinociceptive effect . This is due to its high affinity P-glycoprotein substrate property, which limits its penetration into the blood-brain barrier .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Additionally, genetic factors can influence the individual’s response to this compound. For example, variations in the genes encoding for the opioid receptors or the enzymes involved in its metabolism can alter the individual’s response to this compound .

Safety and Hazards

Norbuprenorphine is a major active metabolite of the opioid modulator buprenorphine . It is a μ-opioid, δ-opioid, and nociceptin receptor full agonist, and a κ-opioid receptor partial agonist . In rats, unlike buprenorphine, this compound produces marked respiratory depression but with very little antinociceptive effect .

Future Directions

Buprenorphine, a Schedule III opioid, is a partial agonist with very high binding affinity for the μ-opioid receptor, an antagonist with high binding affinity for the δ- and κ-opioid receptors, and an agonist with low binding affinity for the opioid receptor-like 1 receptor, allowing for potent analgesia with potential tolerability and safety advantages compared with full μ-opioid receptor agonists . This suggests that Norbuprenorphine, as a major metabolite of Buprenorphine, may have potential future applications in pain management and opioid use disorder treatment.

properties

IUPAC Name

(1S,2S,6R,14R,15R,16R)-16-[(2S)-2-hydroxy-3,3-dimethylbutan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO4/c1-21(2,3)22(4,28)16-13-23-8-9-25(16,29-5)20-24(23)10-11-26-17(23)12-14-6-7-15(27)19(30-20)18(14)24/h6-7,16-17,20,26-28H,8-13H2,1-5H3/t16-,17-,20-,22+,23-,24+,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOYLLRBMGQRFTN-IOMBULRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCNC3CC6=C5C(=C(C=C6)O)O4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN[C@@H]3CC6=C5C(=C(C=C6)O)O4)OC)(C(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60891436
Record name Norbuprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78715-23-8
Record name Norbuprenorphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78715-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Norbuprenorphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078715238
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Norbuprenorphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60891436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-(5α,7α)-7-(2-hydroxy-3,3-dimethylbutan-2-yl)-6-methoxy-18,19-dihydro-4,5-epoxy-6,14-ethenomorphinan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.208.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORBUPRENORPHINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E53B4O073
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Norbuprenorphine
Reactant of Route 2
Norbuprenorphine
Reactant of Route 3
Norbuprenorphine
Reactant of Route 4
Norbuprenorphine
Reactant of Route 5
Norbuprenorphine
Reactant of Route 6
Norbuprenorphine

Q & A

Q1: What is the primary mechanism of action for norbuprenorphine's analgesic effects?

A1: this compound exerts its analgesic effects by acting as a potent agonist at μ-opioid receptors. [, , , ] It demonstrates a high affinity for these receptors, leading to downstream signaling cascades that ultimately inhibit pain transmission in the central nervous system. []

Q2: How does this compound's activity at different opioid receptors contribute to its overall pharmacological profile?

A2: While its primary action is at μ-opioid receptors, this compound also exhibits affinity for κ-opioid receptors and nociceptin receptors. [] This broader receptor binding profile contributes to its complex pharmacological activity, which includes analgesia, respiratory depression, and sedation. [, , ]

Q3: How does this compound's pharmacological profile differ from that of its parent compound, buprenorphine?

A3: Unlike buprenorphine, which displays ceiling effects for analgesia and respiratory depression, this compound acts as a full agonist at μ-opioid receptors, potentially leading to more pronounced respiratory depressant effects. [, , ]

Q4: Why is understanding the pharmacokinetic profile of this compound crucial in the context of buprenorphine administration?

A4: Chronic dosing of sublingually administered buprenorphine can lead to higher plasma concentrations of this compound compared to buprenorphine itself. [] This is important as the differences in exposure to this compound, a full μ-opioid agonist, might contribute to side effects like opioid-induced constipation. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C24H27NO4. Its molecular weight is 393.47 g/mol.

Q6: How is this compound metabolized in the human body?

A6: this compound is primarily metabolized via glucuronidation in the liver, forming this compound-3-glucuronide (N-3-G). [, , , ] This conjugation reaction significantly contributes to its clearance from the body.

Q7: What is the significance of the enterohepatic circulation of buprenorphine in relation to this compound exposure?

A7: Studies indicate that buprenorphine undergoes enterohepatic circulation in humans, leading to delayed fecal excretion of buprenorphine and its metabolites, including this compound. [] This process can potentially prolong this compound exposure in the body.

Q8: What is the role of P-glycoprotein (P-gp) in influencing this compound's central nervous system effects?

A8: this compound is a substrate for the efflux transporter P-glycoprotein, which restricts its passage across the blood-brain barrier. [, , ] Inhibition or genetic deletion of P-gp results in increased brain exposure to this compound, potentially leading to enhanced respiratory depression. []

Q9: Why is the buprenorphine to this compound ratio (B/NB) in biological samples clinically relevant?

A9: The B/NB ratio in biological matrices like blood and hair can offer insights into the timing of buprenorphine administration. [, ] Higher ratios might indicate more recent use and potentially a greater risk of impairment, particularly relevant in driving under the influence of drugs (DUID) cases. []

Q10: What analytical techniques are commonly employed for the detection and quantification of this compound in biological samples?

A10: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard techniques for quantifying this compound in various biological matrices, including urine, hair, and plasma. [, , , , , , , ]

Q11: Why is sample preparation, particularly enzymatic hydrolysis, crucial in the analysis of this compound in urine?

A11: this compound primarily exists as glucuronide conjugates in urine. [, , ] Therefore, enzymatic hydrolysis using β-glucuronidase is a critical step in sample preparation to cleave these conjugates and enable accurate quantification of free this compound. [, , ]

Q12: What are the limitations of immunoassays in detecting this compound, and how can these limitations be addressed?

A12: Immunoassays, while commonly used for screening, may lack specificity and sensitivity for this compound, particularly at low concentrations. [, ] This can be addressed by using confirmatory techniques like GC-MS or LC-MS/MS, which offer higher analytical specificity and sensitivity. [, ]

Q13: How does the duration of maternal buprenorphine treatment during pregnancy correlate with neonatal outcomes?

A13: Research suggests a positive correlation between the duration of maternal buprenorphine therapy and umbilical cord tissue concentrations of this compound. [] Longer exposure to buprenorphine is also associated with increased severity and longer treatment duration for Neonatal Opioid Withdrawal Syndrome (NOWS). []

Q14: What insights can umbilical cord tissue (UCT) concentrations of buprenorphine and this compound provide in the context of NOWS?

A14: UCT concentrations of buprenorphine and this compound serve as valuable markers of fetal exposure to these opioids in utero. [] They can potentially be used to predict NOWS severity and guide clinical management of neonates born to mothers undergoing buprenorphine maintenance therapy. []

Q15: What are the potential clinical implications of this compound's affinity for the nociceptin receptor?

A15: While the full implications are still being investigated, this compound's interaction with the nociceptin receptor, also known as the ORL-1 receptor, might play a role in its complex pharmacological profile, including potential effects on pain modulation, reward pathways, and stress responses. []

Q16: How does the co-administration of drugs that induce or inhibit cytochrome P450 enzymes potentially impact this compound levels?

A16: Buprenorphine, the parent drug of this compound, is metabolized by specific cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. [] Concurrent use of drugs that induce or inhibit these enzymes could alter buprenorphine metabolism, potentially influencing this compound formation and clearance. [, ]

Q17: How can quantitative urine testing for buprenorphine and this compound aid in monitoring patient compliance during treatment for opioid use disorder?

A18: Monitoring urine concentrations of both buprenorphine and this compound can offer valuable insights into patient compliance with prescribed buprenorphine therapy. [, , ] Unexpectedly low or absent this compound levels, especially in the presence of high buprenorphine levels, might indicate attempts to manipulate urine samples. [, ]

Q18: How can the this compound-to-buprenorphine ratio (N:B ratio) in urine be used to identify potential urine tampering?

A19: An abnormally low N:B ratio, particularly below 0.02, can raise suspicions of urine tampering, such as the direct addition of buprenorphine to the sample. [] This is because direct addition would result in a disproportionately high concentration of buprenorphine compared to its naturally occurring metabolite, this compound. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.